REACTION_CXSMILES
|
[OH-].[Na+].O.[CH3:4][CH:5]1[O:9][C:8](=[O:10])[N:7]([CH2:11][CH:12]([OH:14])[CH3:13])[CH2:6]1>>[CH3:4][CH:5]1[O:9][C:8](=[O:10])[N:7]([CH2:11][CH:12]([OH:14])[CH3:13])[CH2:6]1.[CH3:4][CH:5]([OH:9])[CH2:6][NH:7][CH2:11][CH:12]([OH:14])[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
0.224 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.11 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC1CN(C(O1)=O)CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(C(O1)=O)CC(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CNCC(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].O.[CH3:4][CH:5]1[O:9][C:8](=[O:10])[N:7]([CH2:11][CH:12]([OH:14])[CH3:13])[CH2:6]1>>[CH3:4][CH:5]1[O:9][C:8](=[O:10])[N:7]([CH2:11][CH:12]([OH:14])[CH3:13])[CH2:6]1.[CH3:4][CH:5]([OH:9])[CH2:6][NH:7][CH2:11][CH:12]([OH:14])[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
0.224 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.11 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC1CN(C(O1)=O)CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(C(O1)=O)CC(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CNCC(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |